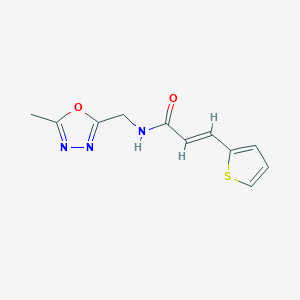

(E)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a methyl group at position 5, linked via a methylene bridge to an acrylamide moiety. The acrylamide group is further functionalized with a thiophen-2-yl substituent in the (E)-configuration.

Synthesis typically involves coupling reactions between 5-methyl-1,3,4-oxadiazole-2-carbaldehyde derivatives and thiophen-2-ylacrylic acid precursors under conditions such as peptide coupling agents (e.g., EDCI, HOBt) in polar aprotic solvents. Characterization via $^{1}$H-NMR, $^{13}$C-NMR, and HRMS confirms the structure, with reported yields of ~69% in optimized protocols .

Properties

IUPAC Name |

(E)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-8-13-14-11(16-8)7-12-10(15)5-4-9-3-2-6-17-9/h2-6H,7H2,1H3,(H,12,15)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDSRSUZGNTRCY-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CNC(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(O1)CNC(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide is a derivative of oxadiazole and thiophene, two moieties that have been extensively studied for their biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of (E)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves the condensation of 5-methyl-1,3,4-oxadiazol-2-amine with thiophene derivatives in the presence of appropriate coupling agents. The reaction conditions and purification methods significantly influence the yield and purity of the final product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to (E)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds against pathogens like Pseudomonas aeruginosa and Escherichia coli were reported as low as 0.21 µM .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored. Compounds containing thiophene and oxadiazole moieties demonstrated cytotoxic effects against several cancer cell lines such as HCT116 and MCF7. For example, a related compound exhibited IC50 values of 0.5 µM against HCT116 cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of (E)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- DNA Interaction : Some derivatives exhibit DNA intercalation properties, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells is another proposed mechanism for their cytotoxic effects.

Study 1: Antimicrobial Evaluation

A recent study synthesized several oxadiazole derivatives and screened them for antimicrobial activity. The results indicated that derivatives with a thiophene ring exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to those without .

| Compound | MIC (µM) | Active Against |

|---|---|---|

| 3g | 0.21 | Pseudomonas aeruginosa, E. coli |

| 7b | 0.22 | Staphylococcus aureus |

Study 2: Anticancer Activity

In vitro testing on various cancer cell lines revealed that certain oxadiazole-containing compounds led to significant apoptosis in MCF7 cells with an IC50 value of approximately 4 µM .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 4 | Apoptosis induction |

| HCT116 | 0.5 | Cell cycle arrest |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing thiophene and oxadiazole moieties have been synthesized and evaluated for their in vitro antimicrobial activity against various pathogens. The presence of the 5-methyl-1,3,4-oxadiazol-2-yl group enhances the efficacy of these compounds against resistant bacterial strains .

Anticancer Properties

Studies have shown that (E)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide and its analogs can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .

Neuroprotective Effects

Recent research suggests that compounds derived from oxadiazole structures may have neuroprotective effects. These compounds are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's disease by targeting tau protein aggregation .

Material Science

Polymer Chemistry

The incorporation of (E)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The thiophene unit contributes to the electrical conductivity of polymers, making them suitable for applications in organic electronics .

Fluorescent Probes

This compound can also serve as a fluorescent probe in biochemical assays. Its unique structure allows it to interact with specific biomolecules, providing a means to visualize cellular processes in real-time through fluorescence microscopy .

Agricultural Applications

Pesticidal Activity

Compounds containing oxadiazole derivatives have been studied for their potential use as pesticides. The ability of (E)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-3-(thiophen-2-yl)acrylamide to inhibit certain plant pathogens suggests its utility in crop protection strategies .

Summary Table of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of heterocyclic acrylamides with demonstrated bioactivity. Below is a comparative analysis with structurally analogous compounds, emphasizing substituent effects, synthesis strategies, and biological outcomes.

Structural and Functional Comparison

Key Findings

Heterocycle Impact: The 1,3,4-oxadiazole core enhances metabolic stability compared to simpler acrylamides (e.g., DM497). Compounds with oxadiazole-thiophene hybrids (e.g., 25, 26) show stronger inhibition of Ca$^{2+}$/calmodulin pathways than non-oxadiazole analogs . Replacement of oxadiazole with thiadiazole (e.g., compounds in ) shifts activity toward pro-apoptotic effects in cancer cells, suggesting heterocycle choice dictates target specificity .

Substituent Effects: The thiophen-2-yl group in the target compound and DM497 is critical for π-π stacking interactions with hydrophobic enzyme pockets or ion channels. DM497’s antinociceptive activity is attributed to CaV2.2 channel blockade, a mechanism shared with structurally related acrylamides . Benzamide derivatives (e.g., 25, 26) exhibit reduced cytotoxicity compared to methylene-linked acrylamides, likely due to decreased membrane permeability .

Synthesis Efficiency :

- The target compound’s synthesis yield (69%) aligns with oxadiazole-acrylamide hybrids, which generally achieve 50–70% yields due to intermediate purification challenges .

- Higher yields (e.g., 83% for DM497) are observed in simpler acrylamides without heterocyclic cores, reflecting fewer synthetic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.